2-methyl-1-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-1H-imidazole
説明
特性
IUPAC Name |
6-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N7/c1-9-18-4-5-22(9)6-10-7-23(8-10)12-3-2-11-19-20-13(14(15,16)17)24(11)21-12/h2-5,10H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGLEFGBVDDOJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CN(C2)C3=NN4C(=NN=C4C(F)(F)F)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-methyl-1-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-1H-imidazole is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound features a trifluoromethyl group and a triazole moiety, which are known to influence biological activity. The compound's IUPAC name reflects its intricate structure, which can be represented as follows:
- Molecular Formula : C13H14F3N5
- Molecular Weight : 307.28 g/mol
Research indicates that compounds with similar structural features often exhibit diverse biological activities through various mechanisms:
- Enzyme Inhibition : Many imidazole derivatives act as inhibitors of key enzymes involved in disease processes. For instance, they may inhibit phosphodiesterases or kinases, leading to altered cellular signaling pathways.
- Receptor Modulation : The compound may interact with specific receptors in the body, influencing physiological responses. This includes modulation of G-protein coupled receptors (GPCRs), which play critical roles in signal transduction.
- Antimicrobial Activity : Compounds with triazole rings have been reported to possess antifungal and antibacterial properties due to their ability to disrupt cell membrane integrity or inhibit nucleic acid synthesis.
Biological Activity Data
The following table summarizes key findings from studies investigating the biological activity of related compounds and their potential implications for therapeutic use:
Case Studies
Several studies have explored the biological effects of similar compounds:
- Antitubercular Agents : A study focused on novel substituted triazole derivatives demonstrated promising antitubercular activity with IC90 values indicating effective inhibition against Mycobacterium tuberculosis . The structural similarities suggest that 2-methyl-1-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-1H-imidazole may exhibit comparable efficacy.
- Cholinesterase Inhibition : Another investigation into compounds with similar imidazole structures found significant inhibition of cholinesterase enzymes, which are crucial for neurotransmission . This suggests potential applications in treating neurodegenerative diseases.
科学的研究の応用
Biological Activities
The biological activities associated with 2-methyl-1-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-1H-imidazole include:
- Antiviral Activity : Compounds containing the trifluoromethyl group have shown promise as anti-HIV agents and other viral infections due to their ability to inhibit viral replication mechanisms.
- Anticonvulsant Properties : Some derivatives of triazoles have been identified as effective anticonvulsants, suggesting that this compound may also exhibit similar pharmacological effects.
- GlyT1 Inhibition : The structural features of this compound may allow it to act as a GlyT1 inhibitor, which is relevant in the treatment of conditions such as schizophrenia and depression.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. The presence of the trifluoromethyl group significantly enhances the physicochemical properties and biological activities of the parent molecules. Studies indicate that modifications to the azetidine and imidazole moieties can further improve potency and selectivity against specific biological targets .
Case Studies
Several case studies have documented the synthesis and evaluation of related compounds:
- Triazole Derivatives : Research has shown that various triazole derivatives exhibit significant antibacterial and antifungal activities. The incorporation of trifluoromethyl groups has been linked to improved lipophilicity and bioavailability.
- Pharmacokinetic Studies : Investigations into the pharmacokinetics of similar compounds have revealed favorable absorption profiles and metabolic stability, making them suitable candidates for further development.
- Toxicity Assessments : Preliminary toxicity assessments indicate that modifications to the imidazole ring can reduce cytotoxic effects while maintaining therapeutic efficacy.
Data Table: Summary of Biological Activities
類似化合物との比較
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
- The target compound uniquely combines imidazole, azetidine, and triazolopyridazine , distinguishing it from benzimidazole-centric analogues .
- The trifluoromethyl group is a shared feature with compounds 42 and 61 , likely improving lipophilicity and resistance to oxidative metabolism.
- The azetidine ring (4-membered) in the target compound contrasts with piperidine (6-membered) in 61 , which may reduce steric hindrance and enhance binding to flat aromatic pockets.
準備方法
Cyclocondensation of Hydrazine Derivatives
The triazolo-pyridazine core is synthesized via cyclocondensation of a pyridazine-hydrazine derivative with trifluoroacetic anhydride (TFAA). For example:
Reaction conditions are optimized for regioselectivity, with yields averaging 65–75%.
Chlorination at Position 6
Chlorination is achieved using phosphorus oxychloride (POCl₃) under reflux:
The product is purified via recrystallization from hexane/ethyl acetate (yield: 85%).
Preparation of 1-(Azetidin-3-ylmethyl)-2-Methyl-1H-Imidazole
Azetidine Ring Construction
Azetidine is synthesized via cyclization of 1,3-dibromopropane with benzylamine, followed by hydrogenolytic deprotection:
Functionalization with Imidazole
The azetidine nitrogen is alkylated with 2-methyl-1H-imidazole-4-methanol using Mitsunobu conditions:
DIAD (diisopropyl azodicarboxylate) facilitates the coupling, with yields of 55–65% after column chromatography.
Coupling of Fragments A and B
Nucleophilic Aromatic Substitution
The chloro group in Fragment A is displaced by the azetidine nitrogen of Fragment B under basic conditions:
Reaction monitoring via TLC confirms completion within 12–16 hours (yield: 50–60%).
Optimization of Coupling Efficiency
Microwave-assisted synthesis reduces reaction time to 2 hours while improving yield to 70%. Solvent screening identifies dimethylacetamide (DMA) as superior to DMF for solubility and stability.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity and Yield Optimization
| Step | Yield (%) | Purity (HPLC) | Key Parameters |
|---|---|---|---|
| Fragment A | 75 | 98% | POCl₃ excess (1.5 eq) |
| Fragment B | 65 | 95% | DIAD:PPh₃ ratio (1:1.2) |
| Coupling | 70 | 97% | Microwave, DMA solvent |
Challenges and Mitigation Strategies
Regioselectivity in Triazolo-Pyridazine Formation
Competing cyclization pathways may yieldtriazolo[1,5-a]pyridazine byproducts. Using TFAA as both reagent and solvent suppresses undesired regioisomers.
Q & A
Basic: What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?
Methodological Answer:
Synthesis optimization requires multi-step reaction planning with strict control of conditions:
- Temperature and Solvent Selection: For cyclization steps (e.g., forming the triazolo[4,3-b]pyridazine core), polar aprotic solvents like DMF or DMSO at 80–100°C are often optimal .
- Catalysts: Use of bases (e.g., K₂CO₃) or transition-metal catalysts to enhance reactivity in coupling reactions .
- Purification: Column chromatography (silica gel, eluent gradients) or recrystallization to remove by-products like unreacted azetidine intermediates .
- Analytical Validation: Confirm purity via HPLC (>95%) and structural integrity via ¹⁹F NMR (to verify trifluoromethyl group retention) .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Assign peaks for the azetidine methyl group (~δ 2.3 ppm) and imidazole protons (δ 7.1–7.5 ppm). ¹⁹F NMR confirms the trifluoromethyl group (δ -60 to -65 ppm) .
- HRMS: Validate molecular weight (e.g., [M+H]⁺ ion matching theoretical mass within 2 ppm error) .
- X-ray Crystallography: Resolve ambiguous stereochemistry in the azetidine ring or imidazole linkage .
Advanced: How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound?
Methodological Answer:
- Substituent Variation: Synthesize analogs with modifications to:
- In Vitro Assays: Measure IC₅₀ values against target proteins (e.g., kinases) and correlate with structural changes .
- Molecular Docking: Use software like AutoDock to predict binding interactions with BRD4 or other bromodomains, guided by studies on similar triazolopyridazines .
Advanced: How can contradictions in biological activity data across studies be resolved?
Methodological Answer:
- Assay Standardization: Ensure consistent cell lines (e.g., HCT-116 vs. HeLa) and endpoint measurements (e.g., apoptosis vs. proliferation) .
- Orthogonal Validation: Pair primary assays (e.g., MTT) with secondary methods (flow cytometry for cell cycle arrest) to confirm activity .
- Control Compounds: Include reference inhibitors (e.g., JQ1 for BRD4) to benchmark potency .
Basic: What are the common challenges in purifying this compound, and how can they be mitigated?
Methodological Answer:
- By-Product Formation: Unreacted azetidine intermediates or dimerized triazolo-pyridazine cores may co-elute. Use gradient elution (e.g., 5–50% EtOAc in hexane) .
- Solubility Issues: Low solubility in aqueous buffers can hinder crystallization. Optimize solvent mixtures (e.g., DCM:MeOH 9:1) .
Advanced: What in vivo models are suitable for evaluating the therapeutic potential of this compound?
Methodological Answer:
- Xenograft Models: Test antitumor efficacy in mice implanted with MYC-driven cancers (e.g., AML) based on its structural similarity to BRD4 inhibitors like AZD5153 .
- Pharmacokinetic Profiling: Measure plasma half-life and tissue distribution via LC-MS/MS, focusing on blood-brain barrier penetration if targeting CNS diseases .
Advanced: How does the trifluoromethyl group influence the compound’s physicochemical properties?
Methodological Answer:
- Lipophilicity (LogP): The -CF₃ group increases LogP by ~0.5–1.0 units, enhancing membrane permeability but potentially reducing solubility .
- Metabolic Stability: Fluorine atoms resist oxidative metabolism, prolonging half-life compared to -CH₃ analogs .
Basic: What strategies validate target engagement in cellular assays for this compound?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA): Confirm binding to BRD4 by measuring protein thermal stability shifts after compound treatment .
- Surface Plasmon Resonance (SPR): Quantify binding kinetics (KD) using purified bromodomains .
- Genetic Knockdown: Compare activity in wild-type vs. BRD4-silenced cells to verify target specificity .
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